molecular formula C20H21N3O3 B2486567 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1421583-67-6

4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2486567
CAS No.: 1421583-67-6
M. Wt: 351.406
InChI Key: MYPCNZBOJPHDCR-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an isopropoxy group and a phthalazinone moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phthalazinone intermediate, followed by its coupling with the benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzamide or phthalazinone rings .

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe.

    Medicine: The compound may have pharmacological properties that make it a candidate for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and phthalazinone-containing molecules. Examples might be:

  • 4-isopropoxy-N-(phthalazin-1-yl)methyl)benzamide
  • 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)methyl)benzamide .

Uniqueness

What sets 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)26-15-10-8-14(9-11-15)19(24)21-12-18-16-6-4-5-7-17(16)20(25)23(3)22-18/h4-11,13H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPCNZBOJPHDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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